2-Propanone, 1-[3-hydroxypyrido[2,3-b]pyrazin-2(1H)-ylidene]-
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Overview
Description
1-[3-HYDROXYPYRIDO[2,3-B]PYRAZIN-2(1H)-YLIDEN]ACETONE is a heterocyclic compound that belongs to the family of pyridopyrazines This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a hydroxyl group and an acetone moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-HYDROXYPYRIDO[2,3-B]PYRAZIN-2(1H)-YLIDEN]ACETONE typically involves multicomponent reactions. One common method is the condensation of 3-hydroxypyridine-2-carbaldehyde with hydrazine derivatives under acidic conditions, followed by cyclization to form the pyridopyrazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[3-HYDROXYPYRIDO[2,3-B]PYRAZIN-2(1H)-YLIDEN]ACETONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-[3-HYDROXYPYRIDO[2,3-B]PYRAZIN-2(1H)-YLIDEN]ACETONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly as potential anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-[3-HYDROXYPYRIDO[2,3-B]PYRAZIN-2(1H)-YLIDEN]ACETONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
Pyrrolo[2,3-b]pyridines: These compounds have a similar core structure but with a pyrrole ring instead of a pyrazine ring.
Pyrido[2,3-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyridine ring, differing in the position and type of nitrogen atoms.
Uniqueness
1-[3-HYDROXYPYRIDO[2,3-B]PYRAZIN-2(1H)-YLIDEN]ACETONE is unique due to its specific arrangement of functional groups and the presence of both a hydroxyl group and an acetone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-[(Z)-2-hydroxyprop-1-enyl]-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)5-8-10(15)13-9-7(12-8)3-2-4-11-9/h2-5,14H,1H3,(H,11,13,15)/b6-5- |
InChI Key |
RXQGUFCQHYXISE-WAYWQWQTSA-N |
Isomeric SMILES |
C/C(=C/C1=NC2=C(NC1=O)N=CC=C2)/O |
Canonical SMILES |
CC(=CC1=NC2=C(NC1=O)N=CC=C2)O |
Origin of Product |
United States |
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